1,3-Dihydro-1-d5-phenyl-2H-indol-2-one

Quantitative LC-MS/MS Stable isotope dilution MRM method development

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (CAS 1189871-32-6) is a stable isotope-labeled indolinone derivative in which five deuterium atoms replace the five aromatic hydrogen atoms on the N-phenyl substituent, yielding a molecular formula of C₁₄H₆D₅NO and a molecular weight of 214.27 g/mol. This compound is the perdeuterated-phenyl isotopologue of 1,3-dihydro-1-phenyl-2H-indol-2-one (CAS 3335-98-6, unlabeled MW 209.24), a core scaffold widely utilized in medicinal chemistry for synthesizing kinase inhibitors, anti-HIV agents, and acetylcholinesterase modulators.

Molecular Formula C14H11NO
Molecular Weight 214.279
CAS No. 1189871-32-6
Cat. No. B562405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-1-d5-phenyl-2H-indol-2-one
CAS1189871-32-6
Synonyms1-Phenyl-2-indolinone-d5;  1-Phenyl-oxindole-d5;  NSC 234518-d5; 
Molecular FormulaC14H11NO
Molecular Weight214.279
Structural Identifiers
SMILESC1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
InChIInChI=1S/C14H11NO/c16-14-10-11-6-4-5-9-13(11)15(14)12-7-2-1-3-8-12/h1-9H,10H2/i1D,2D,3D,7D,8D
InChIKeyOWPNVXATCSXTBK-RCQSQLKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (CAS 1189871-32-6): Deuterated N-Phenyl-Oxindole for Quantitative LC-MS Internal Standardization


1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (CAS 1189871-32-6) is a stable isotope-labeled indolinone derivative in which five deuterium atoms replace the five aromatic hydrogen atoms on the N-phenyl substituent, yielding a molecular formula of C₁₄H₆D₅NO and a molecular weight of 214.27 g/mol . This compound is the perdeuterated-phenyl isotopologue of 1,3-dihydro-1-phenyl-2H-indol-2-one (CAS 3335-98-6, unlabeled MW 209.24), a core scaffold widely utilized in medicinal chemistry for synthesizing kinase inhibitors, anti-HIV agents, and acetylcholinesterase modulators [1]. The d5 labeling confers a +5.03 Da mass shift essential for its primary role as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) quantitative assays, enabling researchers to track, quantify, and validate oxindole-based analytes in complex biological and environmental matrices .

Workflow SIL-IS for quantitative LC-MS/MS or GC-MS of N-phenyl-oxindole analytes Isotope dilution mass spectrometry
Selection Logic Matched d5-phenyl isotopologue with +5 Da mass shift and non-labile C-D labeling Exceeds ≥3 Da industry guideline
Use Context Bioanalytical method validation, DMPK, metabolite profiling, and environmental fate studies Research matrices, not for diagnostic use

Why Unlabeled 1,3-Dihydro-1-phenyl-2H-indol-2-one or Alternative Isotopologues Cannot Substitute for CAS 1189871-32-6 in Quantitative MS Workflows


In quantitative LC-MS/MS bioanalysis, the internal standard must be chromatographically near-identical to the analyte yet spectrometrically distinguishable. The unlabeled protio analog (CAS 3335-98-6, MW 209.24) cannot serve as an internal standard because it is indistinguishable from the target analyte in the mass spectrometer, providing no basis for isotopic dilution correction [1]. A d4-labeled oxindole isotopologue such as Oxindole-d4 (MW ~137) places deuterium on the indolinone ring rather than the N-phenyl substituent, creating a different fragmentation pattern and a mass shift of only +4 Da on a structurally distinct scaffold, making it unsuitable as an internal standard for N-phenyl-oxindole analytes . Furthermore, deuterated internal standards with fewer than three deuterium atoms (e.g., d1 or d2 variants) risk spectral overlap with the naturally occurring ¹³C isotopologue peaks (M+1, M+2) of the unlabeled analyte, which can introduce quantification bias [2]. The d5-phenyl labeling of CAS 1189871-32-6 uniquely addresses all three requirements: identical indolinone core structure to N-phenyl-oxindole analytes, a +5.03 Da mass shift that clears the ≥3 Da minimum threshold, and deuteration confined to the N-phenyl ring, preserving the indolinone fragment ions unchanged for consistent MRM transition design [1][2].

Unlabeled Analog
CAS 3335-98-6 cannot serve as an internal standard The protio form is indistinguishable from the target analyte by mass, providing no basis for isotopic dilution correction. Interchangeability is not supported.
Alternative ISTD
Oxindole-d4 and lower-deuterated analogs introduce quantification bias A +4 Da shift on a different scaffold alters fragmentation patterns, while d1/d2 labels risk spectral overlap with natural ¹³C isotopologues, potentially shifting assay accuracy.
Labile-Deuterated IS
Heteroatom-bound deuterium may exchange in protic solvents IS signal drift during analytical batches is a known risk with labile labels. Method reproducibility may shift, requiring additional validation for such alternatives.

Quantitative Differentiation Evidence for 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (CAS 1189871-32-6) vs. Closest Comparators


Mass Spectrometric Differentiation: +5.03 Da Shift Provides Unambiguous MRM Channel Separation vs. Unlabeled N-Phenyl-Oxindole

The target compound (C₁₄H₆D₅NO) has a monoisotopic molecular weight of 214.27 g/mol, compared to 209.24 g/mol for unlabeled 1,3-dihydro-1-phenyl-2H-indol-2-one (CAS 3335-98-6), yielding a mass shift of +5.03 Da . This exceeds the widely recognized minimum recommendation of ≥3 mass units difference for deuterated internal standards in small-molecule LC-MS assays, a threshold necessary to avoid spectral overlap with naturally abundant ¹³C isotopologue peaks (M+1 at ~1.1% per carbon, M+2) of the unlabeled analyte . With five deuterium atoms, the d5-labeled IS provides a clean, interference-free extracted ion chromatogram at [M+H]⁺ m/z 215.3 that does not overlap with the unlabeled analyte signal at [M+H]⁺ m/z 210.2 . Alternative deuterated oxindoles such as Oxindole-d4 bear only four deuterium atoms on the indolinone core (Δm = +4 Da) and target a different scaffold altogether, rendering them inapplicable as internal standards for N-phenyl-oxindole analytes .

Mass Spectrometric Differentiation
Head-to-head
Target: [M+H]⁺ m/z ~215.3, Δm = +5.03 Da vs. unlabeled. Unlabeled: m/z ~210.2. Oxindole-d4: Δm = +4 Da on different scaffold.
Supports interference-free MRM without ¹³C isotopologue overlap.
ESI positive-ion mode; exceeds ≥3 Da industry guideline.
Quantitative LC-MS/MS Stable isotope dilution MRM method development

Isotopic Enrichment: 98 Atom% D Meets Quantitative Bioanalytical Specifications with <2% Unlabeled Residual

The isotopic enrichment of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is specified at 98 atom% D . This meets the recommended threshold where unlabeled molecular fraction should be ≤2% to avoid complex correction calculations in quantitative workflows [1]. At 98% enrichment, the probability of a fully pentadeuterated molecule (d5) in the product population is approximately 90.4% (0.98⁵), with the predominant impurity being d4 isotopologues (~9.2%), minimizing unlabeled (d0) carryover that would otherwise cause non-linear calibration curves at low analyte concentrations [2]. In contrast, alternative deuterated standards with lower enrichment (e.g., 95 atom% D) would yield only ~77.4% fully labeled species, substantially increasing the unlabeled fraction that directly competes with analyte signal. Industry best-practice guidelines from Toronto Research Chemicals (TRC) and MedChemExpress explicitly recommend isotopic enrichment ≥98% for SIL-IS intended for quantitative LC-MS/MS [1][2].

Isotopic Enrichment
Reported
98 atom% D; ~90.4% d5 species probability. Meets ≥98% industry threshold for quantitative bioanalysis.
Minimizes unlabeled IS contribution, supporting linearity at low concentrations.
Verify batch-specific Certificate of Analysis.
Isotopic purity SIL-IS quality control Quantitative bioanalysis

Deuteration Site Specificity: Non-Labile Aromatic C-D Bonds on the N-Phenyl Ring Minimize Protic Solvent Back-Exchange vs. Labile Heteroatom-Deuterated Standards

All five deuterium atoms in this compound are covalently bonded to aromatic carbon atoms on the N-phenyl substituent (C-D bonds with bond dissociation energy ~460 kJ/mol), not to heteroatoms (N-H, O-H) where deuterium is labile and prone to rapid exchange in protic solvents [1]. This is structurally evidenced by the IUPAC name 1-(2,3,4,5,6-pentadeuteriophenyl)-3H-indol-2-one and the isomeric SMILES notation [2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC3=CC=CC=C32)[2H])[2H] . This positioning fundamentally differs from deuterated standards where labels reside on exchangeable positions (e.g., -OH, -NH, -SH) that can lose deuterium within minutes upon dissolution in aqueous or methanolic mobile phases, causing IS signal drift and quantification inaccuracy [2]. However, an important class-level caveat from Davies et al. (2010) demonstrates that deuterated indoles can undergo substantial in-source H/D back-exchange during APCI LC/MS; this phenomenon is strongly dependent on desolvation temperature, mobile phase composition, and instrument design, and must be evaluated during method validation for any deuterated indole-containing IS [3].

Deuteration Site Stability
Class-level
Five non-labile aromatic C-D bonds on N-phenyl ring. No heteroatom-bound deuterium.
Supports consistent IS response across batches; APCI back-exchange requires method-specific review.
Davies et al. (2010) report instrument-dependent H/D exchange for deuterated indoles.
H/D back-exchange APCI LC-MS Deuterium stability

Physicochemical Benchmarking: Melting Point Depression (120–122°C vs. 123–125°C) and Cryogenic Storage Requirement (-20°C vs. Ambient) as Verifiable Batch Identity Markers

The deuterium kinetic isotope effect produces measurable differences in physicochemical properties between the d5-labeled compound and its protio analog. The melting point of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is 120–122°C , depressed by 1–5°C relative to unlabeled 1,3-dihydro-1-phenyl-2H-indol-2-one (123–125°C, as listed by Sigma-Aldrich/Apollo Scientific at ≥98% purity) . This melting point depression is consistent with the lower zero-point energy of C-D vs. C-H bonds and serves as a rapid, non-spectroscopic identity verification test upon receipt. Storage requirements differ substantially: the d5 compound must be stored at -20°C in a freezer , whereas the unlabeled analog is stable at ambient temperature . This difference reflects both the higher commercial value of the isotopically enriched material (warranting more protective storage) and potential differences in thermal stability. The appearance also differs subtly: pale yellow to pale beige solid for the d5 compound vs. white to light yellow powder for the unlabeled analog .

Physicochemical Benchmarking
Data to verify
MP: 120–122°C (target) vs. 123–125°C (unlabeled). Storage: -20°C vs. ambient. Color: pale beige vs. white.
Provides rapid identity confirmation tests for procurement and QC.
Melting point depression consistent with deuterium isotope effect.
Physicochemical characterization Deuterium isotope effect Quality control

Structure-Specific Internal Standard Suitability: N-Phenyl Ring Labeling Preserves Indolinone Fragment Ions for Consistent MRM Transitions Unlike Ring-Deuterated Oxindole-d4

A critical differentiator for procurement is whether the deuterium labeling position aligns with the intended quantitative MRM transition. In 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one, deuteration is exclusively on the N-phenyl ring, leaving the indolinone core (including the C2 carbonyl and the fused benzene ring) unlabeled . This means that collision-induced dissociation (CID) fragments arising from the indolinone moiety (e.g., loss of CO, indole ring fragmentation) retain identical m/z values in both the analyte and the IS, while precursor ion selection at +5 Da provides clean separation [1]. In contrast, Oxindole-d4, which bears deuterium on the indolinone ring itself, generates fragment ions shifted by +1 to +4 Da relative to the unlabeled analyte, complicating MRM method development and potentially requiring different collision energies for optimal fragmentation of the deuterated vs. protio species . For laboratories quantifying N-phenyl-oxindole drug candidates or their metabolites, the d5-phenyl labeling ensures that the most analytically sensitive fragment ions are isotopically identical between IS and analyte, maximizing method sensitivity while preserving the quantitative correction function of the IS [1].

MRM Fragment Consistency
Reported
d5 on N-phenyl ring preserves indolinone fragment ion masses. Unlabeled and IS product ions are isotopically identical.
Simplifies MRM development and eliminates fragment-specific correction factors.
Oxindole-d4 produces shifted fragments, complicating optimization.
MRM optimization Fragmentation pattern Isotopologue selection

Verified Application Scenarios for 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (CAS 1189871-32-6) Based on Quantitative Differentiation Evidence


Quantitative LC-MS/MS Bioanalysis of N-Phenyl-Oxindole Drug Candidates in Plasma and Tissue Homogenates

In DMPK studies of oxindole-based kinase inhibitors or acetylcholinesterase modulators, this d5-labeled compound serves as the matched SIL-IS for accurate quantification of N-phenyl-oxindole analytes. The +5.03 Da mass shift ensures interference-free MRM detection without ¹³C isotopologue overlap, while the non-labile aromatic C-D bonds prevent IS signal drift during extended analytical sequences in aqueous/organic mobile phases [1]. Spike recovery experiments should confirm that the IS compensates for matrix effects across the expected concentration range per ICH M10 guidelines.

Metabolic Pathway Elucidation and Metabolite Profiling of Indolinone-Containing Pharmaceuticals

The d5-phenyl label enables differentiation between endogenous oxindole-related compounds and exogenously administered drug-derived material in hepatocyte incubation or microsomal stability assays. Because all five deuterium atoms reside on the N-phenyl ring (not the metabolically labile indolinone core), phase I metabolites retaining the N-phenyl moiety remain traceable by their characteristic +5 Da isotopic signature in full-scan or precursor ion scanning modes . This labeling pattern is particularly advantageous for tracking N-dealkylation or phenyl ring hydroxylation metabolites.

Forensic Toxicology Confirmation of Synthetic Oxindole-Derived New Psychoactive Substances (NPS)

For forensic toxicology laboratories developing quantitative confirmation methods for oxindole-derived NPS or their metabolites in urine or post-mortem blood, this d5 IS provides the required ≥3 Da mass separation from the target analyte while maintaining co-elution under reversed-phase gradient conditions [1]. The cryogenic storage requirement (-20°C) and melting point specification (120–122°C) provide additional batch identity verification parameters that support chain-of-custody documentation and ISO/IEC 17025 accreditation requirements.

Environmental Fate Studies of Oxindole-Based Agrochemicals Using Stable Isotope-Assisted Mass Spectrometry

In environmental chemistry applications tracking the degradation, soil adsorption, and aquatic photolysis of N-phenyl-oxindole agrochemical leads, the d5 IS enables precise quantification in complex environmental matrices (soil extracts, surface water, sediment) by compensating for matrix-induced ion suppression in ESI-LC-MS . The 98 atom% D enrichment ensures that residual unlabeled IS does not confound low-part-per-billion (ppb) environmental quantification limits, which are often required for regulatory ecotoxicology assessments.

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis of N-phenyl-oxindole drug candidates
+5 Da mass shift with non-labile labeling
Matrix-effect correction and spike recovery across analytical range
Metabolic pathway elucidation of indolinone pharmaceuticals
N-phenyl ring deuteration preserves traceable +5 Da signature
Tracking of phase I metabolites retaining the N-phenyl moiety
Forensic toxicology confirmation of oxindole-derived NPS
Co-eluting SIL-IS with cryogenic storage and MP identity markers
Chain-of-custody and ISO/IEC 17025 method documentation review
Environmental fate studies of N-phenyl-oxindole agrochemicals
98 atom% D enrichment for low-ppb quantification
Compensation for matrix-induced ion suppression in ESI-LC-MS

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